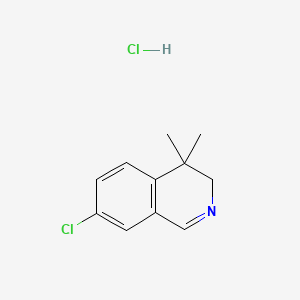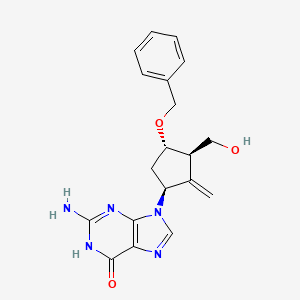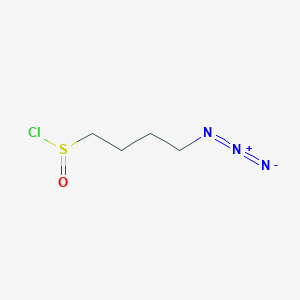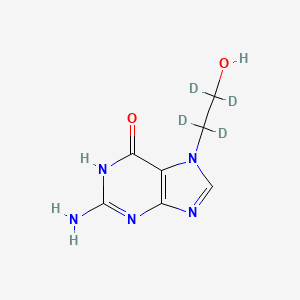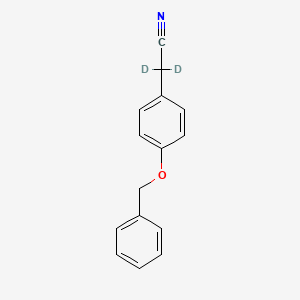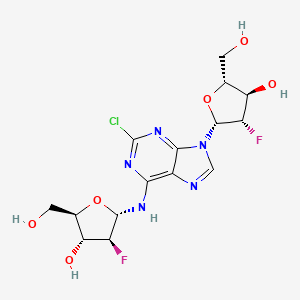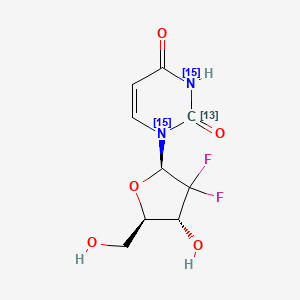
2',2'-Difluoro-2'-deoxyuridine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of 2’,2’-Difluoro-2’-deoxyuridine, which is a metabolite of the anticancer drug gemcitabine. This compound is labeled with carbon-13 and nitrogen-15, making it useful for various research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The synthetic route typically starts with the precursor 2’,2’-Difluoro-2’-deoxyuridine, which undergoes isotopic labeling through specific chemical reactions. The reaction conditions often involve the use of labeled reagents and catalysts to achieve the desired isotopic incorporation .
Industrial Production Methods
Industrial production of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal DNA synthesis and repair, leading to cytotoxic effects. This mechanism is similar to that of its parent compound, gemcitabine, which is used as an anticancer agent. The labeled isotopes allow for precise tracking and quantification in various studies .
Comparación Con Compuestos Similares
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
2’,2’-Difluoro-2’-deoxyuridine: The unlabeled parent compound.
Gemcitabine: An anticancer nucleoside analog from which 2’,2’-Difluoro-2’-deoxyuridine is derived.
Other isotope-labeled nucleosides: Compounds labeled with different isotopes for various research purposes .
Propiedades
Fórmula molecular |
C9H10F2N2O5 |
|---|---|
Peso molecular |
267.16 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1/i8+1,12+1,13+1 |
Clave InChI |
FIRDBEQIJQERSE-TZHUGDOOSA-N |
SMILES isomérico |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


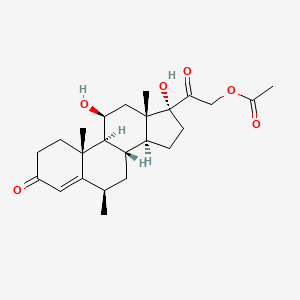

![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
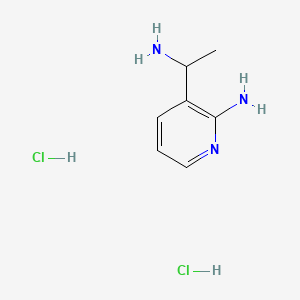
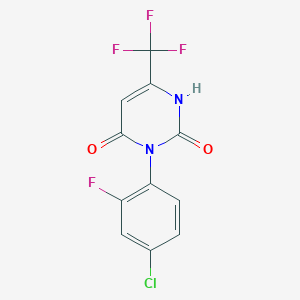
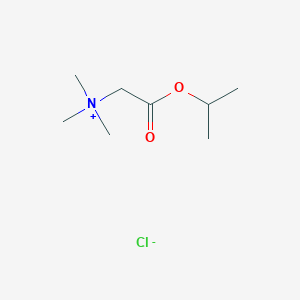
![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)
